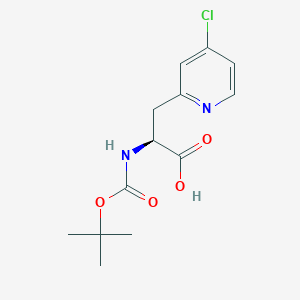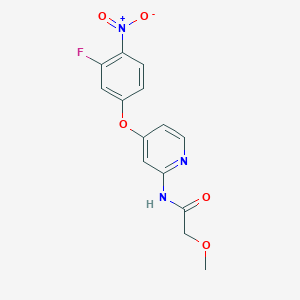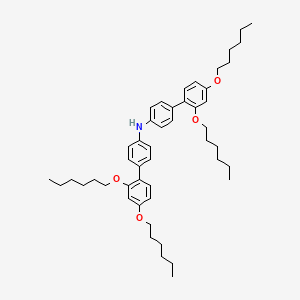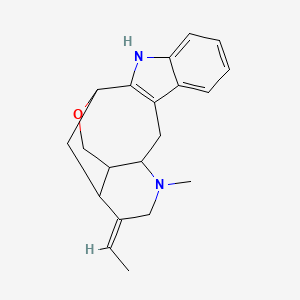
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid” is a chiral amino acid derivative with the following structural formula:
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid
It contains a pyridine ring and a tert-butyl carbamate group, making it an interesting compound for various applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the following steps:
Protection of the Amine Group: The primary amine is protected using a tert-butoxycarbonyl (Boc) group. This step prevents unwanted side reactions during subsequent transformations.
Introduction of the Pyridine Ring: The Boc-protected amine is reacted with 4-chloropyridine to form the desired pyridine-containing intermediate.
Deprotection: The Boc group is removed under acidic conditions, yielding the final product.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification, and scalability are critical considerations.
Chemical Reactions Analysis
Reactions:
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and the free amine.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.
Hydrolysis: Acidic or basic conditions.
Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid and amine, while substitution and reduction lead to various derivatives.
Scientific Research Applications
Chemistry:
- Building block for peptide synthesis due to its chiral nature.
- Ligand design for coordination chemistry studies.
- Investigated as potential inhibitors of specific enzymes or receptors.
- Precursor for radiolabeled compounds used in positron emission tomography (PET) imaging.
- Used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The exact mechanism of action for “(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid” depends on its specific application. For enzyme inhibitors, it likely interacts with active sites, affecting substrate binding or catalysis. In PET imaging, it serves as a tracer for specific biological processes.
Comparison with Similar Compounds
This compound’s uniqueness lies in its chiral center, which impacts its biological activity. Similar compounds include other amino acids, pyridine derivatives, and carbamate-protected molecules.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C13H17ClN2O4 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
(2S)-3-(4-chloropyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)7-9-6-8(14)4-5-15-9/h4-6,10H,7H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
InChI Key |
PRLVSXCLNKYELE-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=CC(=C1)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B12105070.png)

![[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane](/img/structure/B12105075.png)







![5-[[1-[[1-Amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[2-[[2-[[2-[[1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid](/img/structure/B12105129.png)
![[3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12105137.png)
